N,N-dibenzyl-2-methoxybenzamide
Description
N,N-Dibenzyl-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the aromatic ring and two benzyl substituents on the amide nitrogen. The benzamide core provides a planar structure conducive to π-π interactions, while the methoxy group enhances electron-donating properties, influencing reactivity and solubility. The N,N-dibenzyl substituents introduce steric bulk, which may modulate biological activity or catalytic utility.
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-methoxybenzamide |
InChI |
InChI=1S/C22H21NO2/c1-25-21-15-9-8-14-20(21)22(24)23(16-18-10-4-2-5-11-18)17-19-12-6-3-7-13-19/h2-15H,16-17H2,1H3 |
InChI Key |
WIYOBVYYYHFTTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
a. Electronic and Steric Modifications
- N,N-Diethyl-2-methoxybenzamide (): Replacing benzyl with ethyl groups reduces steric hindrance and lipophilicity.
- This contrasts with the electron-donating methoxy group in N,N-dibenzyl-2-methoxybenzamide .
- N-Benzoyl-2-hydroxybenzamide () : The hydroxyl group at the 2-position enables hydrogen bonding, improving water solubility but reducing stability under acidic conditions compared to the methoxy analog .
b. Functional Group Diversity
Structural and Physical Properties
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